molecular formula C9H12BrFO2 B6275663 ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate CAS No. 2763750-31-6

ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate

Cat. No.: B6275663
CAS No.: 2763750-31-6
M. Wt: 251.1
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Description

Ethyl 2-{3-bromobicyclo[111]pentan-1-yl}-2-fluoroacetate is a chemical compound with a unique bicyclic structure This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with ethyl 2-fluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Products include alcohols or amines.

    Oxidation Reactions: Products include carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate can be compared with other similar compounds, such as:

    Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.

    3-Bromobicyclo[1.1.1]pentane: Lacks the ethyl 2-fluoroacetate moiety, resulting in different chemical properties and applications.

    Ethyl 2-fluoroacetate: Lacks the bicyclo[1.1.1]pentane core, leading to different reactivity and uses.

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with both bromine and fluorine atoms, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

2763750-31-6

Molecular Formula

C9H12BrFO2

Molecular Weight

251.1

Purity

0

Origin of Product

United States

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